molecular formula C14H13N5O2 B6533371 3-ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058197-63-9

3-ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533371
CAS No.: 1058197-63-9
M. Wt: 283.29 g/mol
InChI Key: BZPUSWUNMLUTDZ-UHFFFAOYSA-N
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Description

3-ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the triazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Pyrimidine ring construction: The triazole intermediate is then reacted with a suitable aldehyde or ketone to form the pyrimidine ring.

    Introduction of the ethyl group: Alkylation of the pyrimidine ring with an ethylating agent such as ethyl iodide or ethyl bromide.

    Addition of the phenylethyl group: This step involves the reaction of the intermediate with a phenylacetyl chloride or a similar reagent to introduce the phenylethyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of halogenated or alkylated products.

Scientific Research Applications

3-ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting various diseases such as cancer, bacterial infections, and neurological disorders.

    Pharmaceuticals: Development of novel therapeutic agents with improved efficacy and safety profiles.

    Materials Science: Use in the synthesis of advanced materials with unique electronic, optical, or mechanical properties.

    Biological Studies: Investigation of its biological activity and mechanism of action in various biological systems.

Mechanism of Action

The mechanism of action of 3-ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.

    Signal Transduction: Interference with intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can be compared with other triazolopyrimidine derivatives such as:

Uniqueness

  • Structural Features : The presence of the ethyl group at the 3-position and the phenylethyl group at the 6-position provides unique steric and electronic properties.
  • Biological Activity : Differences in biological activity and specificity towards molecular targets compared to similar compounds.

Properties

IUPAC Name

3-ethyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-2-19-13-12(16-17-19)14(21)18(9-15-13)8-11(20)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPUSWUNMLUTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)C3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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